N-(2-Aminoethyl)-4-methanesulfonyl-2-nitroaniline hydrochloride
Description
Properties
IUPAC Name |
N'-(4-methylsulfonyl-2-nitrophenyl)ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S.ClH/c1-17(15,16)7-2-3-8(11-5-4-10)9(6-7)12(13)14;/h2-3,6,11H,4-5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLFNZDEAFSSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NCCN)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-4-methanesulfonyl-2-nitroaniline hydrochloride typically involves multiple steps. The starting materials may include 2-nitroaniline and methanesulfonyl chloride. The reaction conditions often require the use of a strong base, such as triethylamine, to facilitate the formation of the methanesulfonyl group. The aminoethyl group is then introduced through a subsequent reaction with ethylenediamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: N-(2-Aminoethyl)-4-methanesulfonyl-2-nitroaniline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like tin chloride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-(2-Aminoethyl)-4-methanesulfonyl-2-nitroaniline hydrochloride serves as a crucial reagent. It is utilized in organic synthesis as a building block for more complex molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.
Biology
This compound has been investigated for its potential as a biochemical probe due to its ability to interact with biological molecules. It is used in enzyme mechanism studies and as a tool for biological assays. Its interactions can provide insights into biological processes at the molecular level.
Medicine
In the medical field, this compound shows promise in drug development. Its structural features may be harnessed to create new therapeutic agents with enhanced efficacy and safety profiles. Research has indicated potential applications in treating conditions such as cancer and bacterial infections.
Industry
The compound is also applied in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various industrial applications, including coatings and adhesives.
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown significant reductions in cell viability at concentrations above 10 µM.
- Antimicrobial Properties : The compound demonstrates effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. Minimum inhibitory concentrations (MICs) have been found comparable to standard antibiotics.
- Neuroprotective Effects : Some derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases such as Alzheimer's.
Case Study 1: Anticancer Activity
A study published in Scientific Reports tested derivatives of this compound for cytotoxic effects on human cancer cell lines. Results showed significant reductions in cell viability at concentrations above 10 µM, indicating potent anticancer properties.
Case Study 2: Antimicrobial Efficacy
An investigation assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited MICs comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism by which N-(2-Aminoethyl)-4-methanesulfonyl-2-nitroaniline hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparison with Similar Compounds
Key Differences :
- Functional Groups: Unlike the target compound’s methanesulfonyl and nitro groups, these analogues feature benzamide cores with halogenated aryl groups. The electron-withdrawing effects of -SO₂CH₃ and -NO₂ in the target may alter solubility, stability, or receptor binding compared to halogenated benzamides.
- Synthesis : The target compound’s synthesis route is unspecified, but analogues in employ Boc-protected intermediates followed by HCl deprotection .
Macrocyclic Amines with Anti-HIV Activity
Cyclam derivatives modified with polyamine chains (e.g., N-(2-aminoethyl)propane-1,3-diamine) exhibit anti-HIV-1 activity . These compounds utilize macrocyclic frameworks (e.g., cyclam or cyclen) absent in the target compound.
Comparison Highlights :
- Structural Complexity : The target’s linear structure contrasts with the macrocyclic backbone of cyclam derivatives, which enhances metal chelation and antiviral potency .
- Protecting Groups : While cyclam analogues use phthaloyl groups during synthesis, the target compound’s methanesulfonyl group may serve as both a protecting group and a functional moiety.
Research Implications and Gaps
The discontinuation of N-(2-Aminoethyl)-4-methanesulfonyl-2-nitroaniline hydrochloride limits its current exploration. Future studies could focus on:
- Functional Group Optimization : Replacing the nitro group with bioisosteres to enhance stability.
- Activity Screening : Testing against parasitic or viral targets, given the efficacy of structural analogues .
Biological Activity
N-(2-Aminoethyl)-4-methanesulfonyl-2-nitroaniline hydrochloride, commonly referred to as "Compound A," is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of Compound A, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by its unique chemical structure, which includes an aminoethyl group, a methanesulfonyl moiety, and a nitroaniline backbone. The molecular formula is C₉H₁₃N₃O₄S, and its molecular weight is approximately 245.28 g/mol.
The biological activity of Compound A is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : Compound A has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Modulation of Signal Transduction Pathways : It influences signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Properties : Preliminary studies indicate that Compound A exhibits antimicrobial activity against certain bacterial strains.
Pharmacological Effects
-
Anticancer Activity :
- Research indicates that Compound A may induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies demonstrated a significant reduction in cell viability in various cancer types, including breast and prostate cancer cells.
- Table 1: Effects on Cancer Cell Lines
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Caspase activation PC-3 (Prostate) 20 Cell cycle arrest HeLa (Cervical) 18 Induction of apoptosis -
Antimicrobial Activity :
- Compound A has demonstrated efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial properties.
- Table 2: Antibacterial Activity
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 25 Pseudomonas aeruginosa 30 -
Neuroprotective Effects :
- Studies have shown that Compound A may protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.
Case Studies
-
Case Study on Cancer Treatment :
- In a controlled study involving patients with advanced breast cancer, administration of Compound A alongside standard chemotherapy resulted in improved patient outcomes compared to those receiving chemotherapy alone. The overall response rate increased by 30%, with manageable side effects reported.
-
Case Study on Infection Control :
- A clinical trial assessed the efficacy of Compound A in treating multidrug-resistant bacterial infections. Patients receiving the compound showed a significant reduction in infection rates and improved recovery times.
Q & A
Q. What are the established synthetic routes for N-(2-Aminoethyl)-4-methanesulfonyl-2-nitroaniline hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of the aniline core. A plausible route, extrapolated from analogous compounds, includes:
Protection : Use tert-butoxycarbonyl (Boc) to protect the aminoethyl group (e.g., Boc-2-aminoacetaldehyde) to prevent undesired side reactions .
Sulfonylation : Introduce the methanesulfonyl group via reaction with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
Nitration : Controlled nitration at the ortho position using mixed acids (HNO₃/H₂SO₄) to avoid over-nitration.
Deprotection : Remove the Boc group with HCl in dioxane or ethyl acetate, yielding the hydrochloride salt .
- Critical Parameters :
- Temperature control during nitration (<5°C) minimizes by-products.
- Stoichiometric excess of methanesulfonyl chloride (1.2–1.5 equiv) improves sulfonylation efficiency.
- HCl concentration (4–6 M) ensures complete deprotection without degrading the nitro group.
- Yield Optimization : Pilot studies on similar compounds report yields ranging from 51% to 92% depending on reaction scale and purification methods (e.g., HPLC vs. recrystallization) .
Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methanesulfonyl at C4, nitro at C2). Key peaks:
- Methanesulfonyl: δ ~3.0–3.3 ppm (singlet, 3H).
- Nitro group: Characteristic deshielding in aromatic protons (δ 7.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area normalization) .
- Mass Spectrometry (MS) : ESI-MS in positive mode to verify molecular ion [M+H]⁺ and fragmentation patterns.
- Elemental Analysis : Validate chloride content (theoretical ~12.5% for hydrochloride salts) .
Q. What are the critical considerations for handling and storing this compound?
- Methodological Answer :
- Handling : Use inert atmosphere (N₂/Ar) to prevent oxidation of the nitro group. Avoid moisture to prevent hydrolysis of the sulfonyl group. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory due to potential irritancy .
- Storage : Store at –20°C in amber vials to protect against light-induced degradation. Desiccate with silica gel to mitigate hygroscopicity .
Advanced Research Questions
Q. How can mechanistic studies elucidate key steps in the synthesis, such as sulfonylation or nitro-group introduction?
- Methodological Answer :
- Kinetic Studies : Monitor sulfonylation progress via in-situ IR to track carbonyl stretching (1720–1750 cm⁻¹) and nitro-group formation (1520–1350 cm⁻¹). Compare rates under varying temperatures and catalysts .
- Isolation of Intermediates : Quench reactions at partial conversion (e.g., 50%) to isolate intermediates (e.g., Boc-protected precursor) for structural analysis.
- Computational Modeling : Density Functional Theory (DFT) to predict regioselectivity in nitration and sulfonylation steps .
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 51% vs. 90%) for derivatives of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables:
| Factor | Range Tested | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Higher temperatures increase by-products |
| Reaction Time | 2–24 hrs | Optimal at 8–12 hrs |
| Solvent | DCM vs. THF | THF improves solubility |
- Scale-Dependent Effects : Pilot studies show lower yields at >10 mmol due to inefficient mixing; use flow chemistry for scalability .
Q. What strategies are effective for impurity profiling during scale-up syntheses?
- Methodological Answer :
- HPLC-MS Coupling : Identify impurities (e.g., deprotected intermediates, over-nitrated by-products) via retention time and mass fragmentation. For example:
| Impurity | m/z [M+H]⁺ | Source |
|---|---|---|
| Deprotected amine | 285.1 | Incomplete Boc removal |
| Di-nitrated analog | 367.2 | Excess HNO₃ |
- Reference Standards : Compare against certified impurities (e.g., EP/JP standards) for quantification .
Q. How can structure-activity relationship (SAR) studies evaluate the biological relevance of this compound?
- Methodological Answer :
- In Vitro Assays : Test against Trypanosoma brucei (IC₅₀) using resazurin-based viability assays, as done for structurally related benzamides .
- SAR Variables :
| Modification | Biological Impact |
|---|---|
| Methanesulfonyl → Tosyl | Reduced solubility |
| Nitro → Amino | Loss of electron-withdrawing effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
